N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide
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Overview
Description
N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and an allyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the allyloxyphenyl group: This step involves the etherification of a phenol derivative with an allyl halide.
Coupling with thiophene-2-carboxylic acid: The final step involves coupling the oxadiazole intermediate with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or PCC (pyridinium chlorochromate) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid like AlCl3.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique functional groups.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(prop-2-en-1-yloxy)phenyl]acetamide
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide is unique due to its combination of an oxadiazole ring and a thiophene ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C16H13N3O3S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H13N3O3S/c1-2-9-21-12-7-5-11(6-8-12)14-15(19-22-18-14)17-16(20)13-4-3-10-23-13/h2-8,10H,1,9H2,(H,17,19,20) |
InChI Key |
FURMHYZQGAYHGS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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